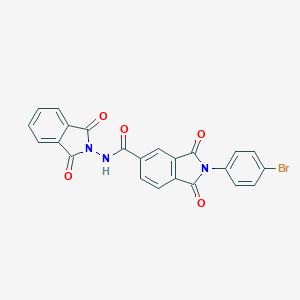
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines cyclopentylidene and dimethylphenyl groups with a tetrahydro-methanoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include cyclopentanone, 2,5-dimethylbenzaldehyde, and other reagents that facilitate the formation of the desired structure. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate its interactions with biological molecules.
Medicine: Research into its potential therapeutic effects, including its activity against specific diseases or conditions.
Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of 8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved in its mechanism of action can vary depending on the context of its use, such as its therapeutic effects or its role in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 10-cyclopentylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 10-Isopropylidene-4-(2-methyl-5-nitro-phenyl)-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Uniqueness
8-cyclopentylidene-2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and its tetrahydro-methanoisoindole core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C22H23NO2 |
|---|---|
Molecular Weight |
333.4g/mol |
IUPAC Name |
10-cyclopentylidene-4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C22H23NO2/c1-12-7-8-13(2)17(11-12)23-21(24)19-15-9-10-16(20(19)22(23)25)18(15)14-5-3-4-6-14/h7-11,15-16,19-20H,3-6H2,1-2H3 |
InChI Key |
FTDFAQZXFNEJEE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCC5 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B393141.png)
![4-{3-(biphenyl-4-yl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B393143.png)
![ethyl 2-benzylidene-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393144.png)
![N-(3,5-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B393145.png)
![2-{4-[(4-chloroanilino)carbonyl]phenyl}-N-(4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B393146.png)
![6-(3-Bromophenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B393147.png)
![4-{[(3E)-3-{2-[(2-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B393153.png)

![5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B393155.png)
![Ethyl 3-amino-6-(2,4-dimethylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B393158.png)
![N'-{3-[(3-bromobenzyl)oxy]benzylidene}-2-(3-chlorophenoxy)propanohydrazide](/img/structure/B393160.png)
![N-(1-adamantyl)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]butanamide](/img/structure/B393162.png)
![3-[(4-methoxybenzoyl)hydrazono]-N-(2-methoxybenzyl)butanamide](/img/structure/B393163.png)

